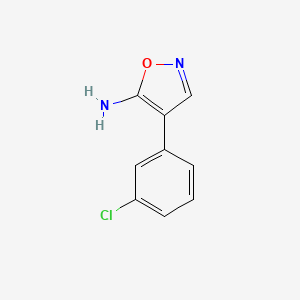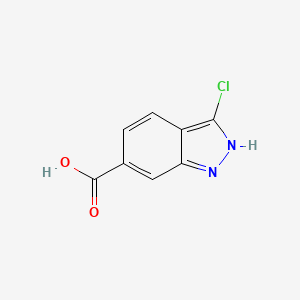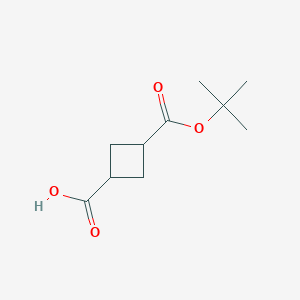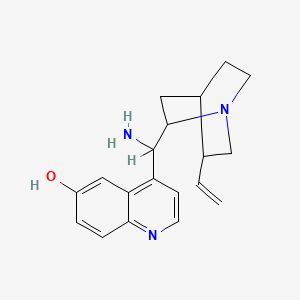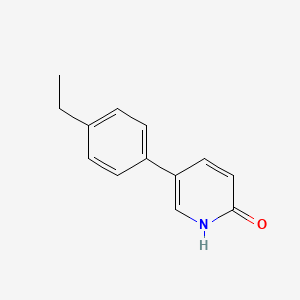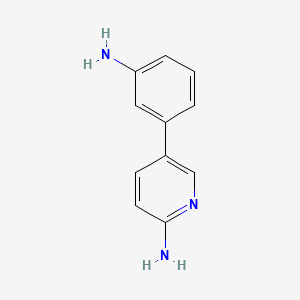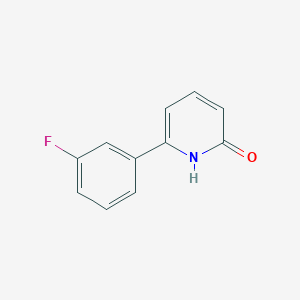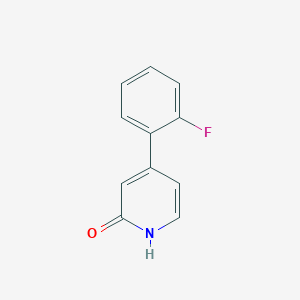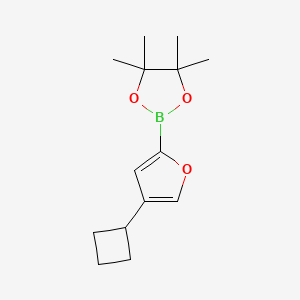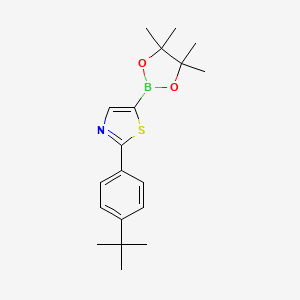
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester, also known as 4-TBPB, is a boronic acid-based small molecule that has been used in a wide range of scientific research applications. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry. Its unique structure has enabled its use in a variety of applications, including the synthesis of new molecules, the study of biochemical pathways, and the development of new drugs.
科学的研究の応用
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has been used in a wide range of scientific research applications. It has been used in the synthesis of new molecules, such as peptides, oligonucleotides, and proteins. It has also been used to study biochemical pathways, such as the synthesis of fatty acids and the regulation of gene expression. Additionally, it has been used as a tool to develop new drugs, as well as to study the pharmacology of existing drugs.
作用機序
The mechanism of action of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid moiety of the molecule is responsible for its ability to interact with enzymes and other proteins, leading to the formation of covalent bonds. This interaction can lead to the inhibition or activation of the enzyme, which can result in the desired effect. Additionally, 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester can also interact with other molecules, such as carbohydrates, lipids, and nucleotides, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. It has also been shown to interact with other proteins, such as enzymes involved in the regulation of gene expression and the synthesis of proteins.
実験室実験の利点と制限
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly versatile compound with a wide range of applications. It is also relatively easy to synthesize and handle, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and can be used in a wide range of concentrations. However, it is important to note that 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester can be toxic in high concentrations and can be corrosive to some materials, such as glass and plastic.
将来の方向性
The potential applications of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester are still being explored. Possible future directions include the development of new drugs and the study of biochemical pathways. Additionally, 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester could be used to study the pharmacology of existing drugs and to develop new methods of drug delivery. Additionally, 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester could be used to study the structure and function of proteins and other molecules. Finally, 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester could be used to develop new methods for the synthesis of molecules and the study of biochemical pathways.
合成法
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-tert-butylphenylboronic acid with thiazole-5-boronic acid in the presence of a catalyst. This reaction results in the formation of a pinacol ester, which is then purified by recrystallization. Other methods of synthesis include the condensation of thiazole-5-boronic acid with 4-tert-butylphenol, as well as the direct reaction of 4-tert-butylphenylboronic acid with thiazole-5-boronic acid.
特性
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-12-15(24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSAJFGBMASBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

